Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90039H
A graphical abstract is available for this content
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00458A
A continuous flow process for the synthesis of aryl nitriles in a cyanide-free manner is reported. Using a simple setup and mild conditions, TosMIC (p-tosylmethyl isocyanide) is used as a readily available precursor to convert ketones into nitriles via the van Leusen reaction. The resulting continuous process is fast (1.5 minutes residence time) and both the scalability (up to 8.8 g h−1) and reproducibility of this approach has been demonstrated for a variety of nitrile products. Through these studies, 4-tosyloxazole was isolated as a side-product that aids in understanding the mechanistic pathways of this transformation. Overall, this efficient flow method provides for a straightforward flow synthesis of nitrile-containing building blocks in high yields and with an improved safety profile.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00480E
Selective hydrogenation of alkynol compounds to produce high value-added enols is an important reaction in the fine chemical industry. The construction of selective hydrogenation catalysts for alkynols is challenging because the alkynyl group is prone to over hydrogenation and the selectivity in the hydrogenation is always low. Herein, a simple sacrificial template strategy was designed to prepare mesoporous CeO2, on which ultrafine and highly-dispersed bimetallic PdCu nanoparticles were anchored, obtaining the PdCu@CeO2 catalyst. Introducing non-precious metallic Cu can improve the selectivity of precious metal Pd catalysts for the selective hydrogenation of alkynols through electronic and geometric modulation. The obtained PdCu@CeO2 catalyst showed high selectivity (99%) and good recyclability for the selective hydrogenation of the probe compound propynol ethoxylate under mild conditions. The PdCu@CeO2 catalyst also exhibited excellent performance in the catalytic selective hydrogenation of various substituted alkynols. Therefore, this research work provides a feasible strategy for the effective regulation of catalytic performance, which has potential application for the efficient catalytic selective hydrogenation of alkynols in the fine chemical industry.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00399J
Heavy metal ions and organic dyes are some of the main pollutants in water environments, which have the potential to cause harm to the ecological environment and human health. Although adsorption technology has been widely used in the treatment of pollutants in water, the selection of adsorbents is still a challenge considering the adsorption capacity and regeneration ability of the adsorbents. This article reports a new type of composite nanomaterial Fe3O4/UiO-66-NH2@EDTA-GO with magnetic and highly structured pore channels. The composite material is composed of Fe3O4, UiO-66-NH2, and functionalized graphene oxide, which has the advantages of magnetic recovery, high surface area, and well-developed porous structure. The adsorption behavior of the target pollutants on Fe3O4/UiO-66-NH2@EDTA-GO was investigated by batch adsorption experiments. The experimental results show that when the initial concentration of the target pollutants is 100 mg L−1, the temperature is 293 K, and the solution pH is 6, the adsorption capacity of Pb(II) reaches 82.81 mg g−1 after 60 min of adsorption, the adsorption capacity of methyl orange (MO) reaches 61.08 mg g−1 after 30 min of adsorption, and the adsorption capacity of methylene blue (MB) reaches 86.48 mg g−1 after 60 min of adsorption. This experiment also studied the adsorption capacity of Fe3O4/UiO-66-NH2@EDTA-GO for organic–inorganic binary composite pollutants and the interaction between different pollutants in the composite pollution system. The results show that the composite material has efficient adsorption capacity for different types of pollutants. The component analysis of the samples before and after adsorption was carried out by XPS, and Fe3O4/UiO-66-NH2@EDTA-GO has different adsorption mechanisms for different types of pollutants. This study provides a foundation for the application of new composite materials, which has important scientific and practical significance.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00476G
Catalytic reactions play a central role in many industrial processes, owing to their ability to enhance efficiency and sustainability. However, complex interactions between the categorical and continuous variables leads to non-smooth response surfaces, which traditional optimisation methods struggle to navigate. Herein, we report the development and benchmarking of a new adaptive latent Bayesian optimiser (ALaBO) algorithm for mixed variable chemical reactions. ALaBO was found to outperform other open-source Bayesian optimisation toolboxes, when applied to a series of test problems based on simulated kinetic data of catalytic reactions. Furthermore, through integration of ALaBO with a continuous flow reactor, we achieved the rapid self-optimisation of an exemplar Suzuki–Miyaura cross-coupling reaction involving six distinct ligands, identifying a 93% yield within a budget of just 25 experiments.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00488K
Glycidyl methacrylate (GMA) and styrene (St) were grafted to the molecular chains of poly(ethylene-octene) (POE)/linear low-density polyethylene (LLDPE) using the bi-functional cooperative grafting method of in situ reactive melting grafting technology to prepare a series of GMA-functionalized (POE/LLDPE)-g-(GMA-co-St) graft copolymers. Then the graft copolymers were blended with poly(butylene terephthalate) (PBT) to prepare PBT/(POE/LLDPE)-g-(GMA-co-St) blends. The effects of the reactive functional group amount (GMA) in the graft copolymer on the rheological, thermal, and mechanical properties and phase morphology of the blends were studied in detail, and the toughening mechanism was analyzed comprehensively. The results showed that the (POE/LLDPE)-g-(GMA-co-St) graft copolymers had a good toughening effect on the PBT resin, and the compatibility between PBT and the dispersed phase could be effectively improved by introducing a small amount of GMA in the graft copolymers. The Izod impact strength, tensile strength and elongation at break of the PBT/(POE/LLDPE)-g-(GMA-co-St) blends were significantly improved, and blends with excellent comprehensive properties were obtained. Furthermore, the thermal stability, dynamic modulus, and complex viscosity of the blending system gradually increased, the size of the dispersed phase particles gradually decreased, and the mechanical properties gradually increased with increased GMA amount in the graft copolymer (2–5 wt%). Additionally, the blends were fractured in a ductile manner within the GMA amount range investigated. Cavitations were created inside the (POE/LLDPE)-g-(GMA-co-St) particles. Their exfoliation released three-dimensional static stress to initiate matrix yielding and absorb more energy to achieve better toughness of the blends. However, the reaction system underwent severe cross-linking side reactions when the GMA amount added in the graft copolymer was too high (6 wt%), deteriorating the performance of (POE/LLDPE)-g-(GMA-co-St) and ultimately damaging the phase morphology of the blends and their mechanical properties.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00340J
Condensed phase selective transformation of biomass to platform chemicals is susceptible to the solvent environment. Selectivities and conversions in several key acid-catalyzed biomass reactions change significantly with the addition of a co-solvent to the reacting system. Hence, when molecular modeling tools are implemented to investigate these reactions, it is imperative to select a solvent model that can compute reaction energetics accurately and can capture and explain the “role” of solvent in altering them. Hence in this paper, we systematically compare popularly used implicit and explicit solvation approaches to model the protonation reaction of a biomass derived moiety, with and without reaction and solvent dynamics, using water and DMSO as co-solvents. This systematic comparison reveals that unlike routinely performed DFT calculations in implicit solvents, where the free energy profiles do not change significantly due to changes in solvent composition, the reaction free energy using explicit equilibrated solvation without solvent and reaction dynamics was found to be ∼67 kJ mol−1 higher at 75 wt% DMSO compared to lower DMSO proportions. However, the effect of solvent environment on free energy barriers was only captured when solvent and reaction dynamics were considered. The increase in activation-free energy with the addition of the co-solvent is due to changes in the solvent reorganization energy and non-equilibrium solvation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00425B
Environmental consciousness made humankind focus on sustainable and low carbon footprint fuels, and biodiesel is one such fuel. As biodiesel production increases, so does the surplus production of glycerol, necessitating the development of methods to convert glycerol into more valuable products. In this study, activated carbon-supported Pt–V bimetallic catalysts were synthesized and evaluated for selective glycerol oxidation to lactic acid. The physicochemical properties of the prepared catalysts were thoroughly evaluated using various advanced characterization techniques, such as field emission transmission electron microscopy (FETEM), high-resolution transmission electron microscopy (HRTEM), energy dispersive X-ray spectroscopy (EDX), X-ray diffraction (XRD), N2-sorption analysis, and X-ray photoelectron spectroscopy (XPS). The bimetallic catalysts performed better than monometallic Pt and V catalysts, indicating the synergistic effect. The 1 : 1 weight ratio of Pt : V (1Pt–1V/AC) showed excellent activity towards lactic acid production from glycerol oxidation with a yield of 80% at 100% glycerol conversion under moderate reaction conditions (NaOH/glycerol = 1 : 1 mol mol−1, 4400 glycerol/metal molar ratio, 473 K, 5 bar air, 12 h reaction time). The 1Pt–1V/C bimetallic catalyst also showed good stability up to four cycles with only minor activity loss in the first cycle.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00245D
Additive manufacturing, or three-dimensional (3D) printing, is an accessible, quick, and user-friendly tool for fabricating reactors and chemical processing devices. Here we report a method for printing filtration and separation devices using fused-deposition modelling (FDM) which incorporate commercial porous membranes. By using exogenous membranes, membrane pore size and material can be arbitrarily specified allowing much greater versatility in device design. We show for the first time that fully operational monolithic devices can be created without need for post-printing assembly and demonstrate the efficacy of the approach by making and testing three distinct devices: dead-end filters, which can be made in a range of sizes and are shown to fully remove micron-sized particles from a heterogenous mixture; liquid–liquid separators, which are shown to completely separate segmented flows of immiscible liquids; and a cross-flow filtration device, which is shown to achieve near full dye removal from an aqueous stream with a residence time of 3.4 minutes. For the cross-flow filtration device we describe a new “double-sided” printing technique whereby the plastic is directly printed onto both sides of the membrane to ensure the membrane is fully bonded to the 3D printed body. The range of devices showcased here highlights the versatility of the approach and its potential for use in chemical processing applications that require porous membranes.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00544E
The drive for efficiency improvements in CO2 capture technologies continues to grow, with increasing importance given to the need for flexible operation to adapt to the strong fluctuations in the CO2-rich flue gas flow rate and CO2 concentration. Using renewable energy can improve the environmental benefit of CO2 capture technologies; however, renewable energy resources often suffer from the challenge of non-uniform power generation as a result of weather and seasonal variations. In this work, we aimed to dynamically self-optimise the CO2 capture process in a renewable energy system via enhanced weathering of calcite with fresh water in a packed bubble column (PBC) reactor, in which CO2 from flue gas produced by a power plant is converted into bicarbonate and stored in the ocean. Data-driven surrogate dynamic models of the PBC reactor are developed to predict the reactor CO2 capture rate (CR) and power consumption (PC) and are trained using the data generated by physics-based models. Two deep learning models are considered to capture the dynamics of the PBC reactor: a long short-term memory network (LSTM); and a two-stage multilayer perceptron network (MLP). Data-driven models based on LSTM were developed to predict wind energy (R2: 0.908) and inlet flue gas CO2 concentration (R2: 0.981) using publicly available datasets. A multi-objective NSGA-II genetic algorithm is then applied that utilised the inlet flue gas CO2 concentration and wind energy predictions to pre-emptively self-optimise the reactor process conditions (i.e., superficial liquid flow rate and superficial gas flow rate) to maximise the carbon capture rate and minimise non-renewable energy consumption. The results should that by using the dynamic modelling and predictive multi-objective optimisation framework proposed within this study, the PCB reactor CR increased by an average of 16.7% over a one-month operation, whilst simultaneously reducing the proportion of now-renewable energy consumed from an average of 92.9% to an average of 56.6%. Overall, this study demonstrates the effectiveness of a dynamic data-driven modelling and multi-objective optimisation approach to increase the operational flexibility of CO2 capture reactors to adapt to strong fluctuations in flue gas and intermittent renewable energy supply.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00424D
Valorization of technical lignin is crucial for the circular bioeconomy – this can be achieved by the transformation of lignin to high-value nanomaterials. However, the majority of lignin nanoparticle (LNP) production methods require high volumes of organic solvent, and specialized equipment, or fail in certain cases to produce a morphologically uniform product with superior physicochemical properties to technical lignin. Herein, a binary solvent system of subcritical water and acetone based on the principles of solvent–antisolvent (SAS) precipitation of lignin is proposed. Spherical LNPs with a high degree of uniformity in the chemical structure are produced via a batch reactor from kraft lignin demonstrating high yield (88–92%), colloidal stability in water, thermal stability, and low mean particle size – these are desirable for advanced biocomposite and biomedical applications; achieved in this study by using lower volumes of recyclable acetone (4–7 times less) than previously reported.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00636K
In this study, an approach based on microwave-enhanced CO2 hydrogenation to olefins was carried out in a two-zone hybrid heating reactor system at moderate pressures of 20–140 psig. Methanol synthesis was conducted in a microwave heated zone over a stable Cu/ZnO/Al2O3 catalyst and the methanol conversion to olefins was conducted in a conventional thermally heated zone over SAPO-34 zeolite. This work demonstrates the potential of microwave-driven catalytic technology to decarbonize greenhouse gases into valuable chemicals utilizing green hydrogen under mild conditions.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90006E
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90005G
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90018E
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00111C
For the Suzuki–Miyaura C–C coupling, it is well accepted that the active catalytic species in the liquid phase are leached from the solid palladium precursor. This was demonstrated for shaped solid Pd precursors which allows fixed-bed applications in flow chemistry. Yet, many interesting solid Pd precursors, including supported nanoparticles (NPs), are available as finely divided powders that cannot be used in fixed-bed reactors because of the too high pressure drop generated. In this work, open cell foam materials (OCF) are used as supports for Pd/C, Siliacat-Pd(0) and Pd(II)-DPP catalysts powders and Pd(0) NPs. The coupling of 4-iodoacetophenone with phenylboronic acid is used as a model reaction to evaluate the activity of leached species. Some experiments with other aryl halides are also reported. It is shown that all the catalytic foams are able to leach active species and that trace amounts in the range 30–300 ppb of Pd in solution are sufficient to carry out the reaction while maintaining a low pressure drop.
Thermolysis of 1,3-dioxin-4-ones: fast generation of kinetic data using in-line analysis under flow†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C5RE00007F
Rapid acquisition of kinetic data is demonstrated with a commercial meso-scale flow reactor, using a step-change in flow rate or ‘push-out’ from the flow line. For thermolysis of 1,3-dioxin-4-ones (1), we obtain excellent reproducibility in the activation energies measured from spectroscopic data collected by in-line UV or transmission FT-IR monitoring of the output during the transitional period between two flow rates (±3 kJ mol−1, 0.7 kcal mol−1). Analysis of multi-component UV and IR data is conducted using an orthogonal projection approach (multivariate curve resolution by alternating least squares) for complex spectra, or by calibration-less integration of non-overlapping peak absorbance. All analysis methods were validated using off-line 1H NMR analysis, and kinetic parameters obtained using the method of a flow rate step-change were validated against conventional steady-state measurements in which time-series data were acquired across multiple experiments. Thermal transfer and dispersion effects are addressed. The experimental methods described herein are valuable for accelerated reaction study and in process development.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C7RE00075H
This paper deals with the concept of process intensification applied to the extraction of essential oil (EO). Microwave hydrodistillation (MWHD) and simultaneous ultrasound MW-assisted hydrodistillation (US-MWHD) were intensified by coupling them with a green tool: ionic liquids (ILs). The yield and chemical composition of the cumin EO obtained by MWHD and US-MWHD were compared with those from conventional hydrodistillation (HD) using water and three mixtures of water with three different ILs synthesized ad hoc, as maceration and extraction media, and analysed by a multivariate statistical analysis approach. The cumin EO was chemically characterized by GC and GC-MS analysis. The interaction of the ILs and ILs–H2O mixtures with MW was experimentally investigated and discussed, while the ILs dipole moments and optimized geometry in vacuo and in water were calculated at the DFT level. The different approaches were also compared in terms of energy and time savings. All the data clearly showed that the most promising approach was US-MWHD using a 1,3-dimethylimidazolium dimethylphosphate mixture as maceration and extraction medium. A total yield increase was achieved of up to 75% and an energy saving of 46% compared to the classical HD. The proposed technology, using ILs as green solvents, which fits well with the MW and US technology, enabled a continuous-flow and batch extractor to be constructed which would be useful for industrial applications.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C8RE00238J
The monitoring of chemical reactions can be arduous especially when sampling is required with highly reactive compounds. Online spectroscopic methods provide efficient and non-invasive ways to record the composition of reactive mixtures, yet their use is often limited by the interpretation of spectroscopic data. Herein, we report an easy access and reproducible method for the online analysis of organic transformations through FTIR spectroscopy. Spectra are treated with a multivariate approach to lead to the accurate quantification of the chemicals involved. Further, the technique was applied to the acceptorless dehydrogenation coupling (ADC) of alcohol and allows the first in situ quantitative assessment of the aldehyde intermediate.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D0RE00048E
Inline benchtop NMR analysis is established as a powerful tool for reaction monitoring, but its capabilities are somewhat limited by low spectral resolution, often leading to overlapping peaks and difficulties in quantification. Using a multivariate analysis (MVA) statistical approach to data processing these hurdles can be overcome, enabling accurate quantification of complex product mixtures. By employing rapid data acquisition (2.0 s recording time per spectrum), we demonstrate the use of inline benchtop NMR to guide the optimization of a complex nitration reaction in flow. Accurate quantification of four overlapping species was possible, enabling generation of a robust DoE model along with accurate evaluation of dynamic experiments.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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